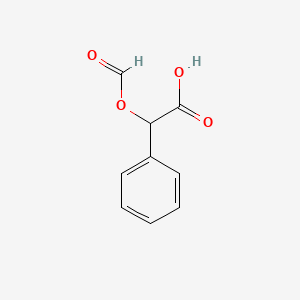
(R)-(Formyloxy)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-(Formyloxy)phenylacetic acid, also known as ®-2-(Formyloxy)-2-phenylacetic acid, is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is a derivative of mandelic acid and is characterized by the presence of a formyloxy group attached to the phenylacetic acid structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Formyloxy)phenylacetic acid typically involves the esterification of D-mandelic acid with formic acid in the presence of a solvent such as dichloromethane . The reaction is carried out at room temperature, followed by cooling to 0-10°C and the addition of activated carbon . The mixture is then stirred, and hydrogen chloride gas is precipitated during the process . The final product is obtained by filtering the activated carbon and recovering the solvent and excess formic acid under normal pressure .
Industrial Production Methods
In industrial settings, the production of ®-(Formyloxy)phenylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The conversion rate of D-mandelic acid to ®-(Formyloxy)phenylacetic acid can reach up to 99.9% under optimized conditions .
化学反応の分析
Types of Reactions
®-(Formyloxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyloxy group to a hydroxyl group.
Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .
科学的研究の応用
®-(Formyloxy)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-(Formyloxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The formyloxy group can undergo hydrolysis to release formic acid, which can then participate in various biochemical processes . The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
類似化合物との比較
Similar Compounds
Mandelic Acid: A precursor to ®-(Formyloxy)phenylacetic acid, mandelic acid has similar structural features but lacks the formyloxy group.
Phenylacetic Acid: Another related compound, phenylacetic acid, differs in its functional groups and chemical properties.
Uniqueness
®-(Formyloxy)phenylacetic acid is unique due to the presence of the formyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
29169-63-9 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC名 |
(2R)-2-formyloxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H8O4/c10-6-13-8(9(11)12)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1 |
InChIキー |
YFRDJVJDAXMXSQ-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC=O |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)OC=O |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC=O |
Key on ui other cas no. |
29169-63-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















